Shanzhiside

Übersicht

Beschreibung

Shanzhiside methyl ester (SME) is a prominent iridoid glycoside (IG) isolated from medicinal plants such as Lamiophlomis rotata (独一味) and Phlomis umbrosa. Structurally, it features a cyclopentanopyran backbone with a methyl ester group at C-1 and hydroxyl/acetyl substitutions at positions C-6, C-8, or C-10, depending on derivatives like 6-O-acetyl this compound methyl ester (6-OaSME) and 8-O-acetyl this compound methyl ester (8-OaSME) . SME is recognized as a marker compound for quality control in herbal preparations due to its high abundance and pharmacological significance .

Vorbereitungsmethoden

- Synthetic routes: Shanziside can be synthesized using specific chemical reactions. the exact synthetic methods are not widely documented.

- Industrial production: The industrial-scale production methods for Shanziside remain proprietary and are typically not disclosed.

Analyse Chemischer Reaktionen

- Shanzisid unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen:

- Oxidation: Shanzisid kann mit milden Oxidationsmitteln wie Wasserstoffperoxid oder Metalloxiden oxidiert werden.

- Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

- Substitution: Shanzisid kann nukleophile Substitutionsreaktionen eingehen.

- Hauptprodukte: Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, sind nicht umfassend dokumentiert.

Wissenschaftliche Forschungsanwendungen

- Shanzisid findet Anwendung in:

- Chemie: Als Naturstoff dient es als wertvolle Referenzverbindung für die Strukturaufklärung und Syntheseforschung.

- Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse, einschließlich entzündungshemmender Signalwege.

- Medizin: Die entzündungshemmenden Eigenschaften von Shanzisid machen es für die Medikamentenentwicklung relevant.

- Industrie: Seine antioxidativen Eigenschaften könnten Anwendungen in Kosmetik und funktionellen Lebensmitteln haben.

Wirkmechanismus

- Der Wirkmechanismus von Shanzisid beinhaltet:

- Molekulare Ziele: Es interagiert wahrscheinlich mit spezifischen Proteinen oder Enzymen.

- Signalwege: Shanzisid kann Signalwege modulieren, die mit Entzündungen und oxidativem Stress zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Antithrombotic Properties

A study investigated the combination of shanzhiside methyl ester with aspirin in a mouse model of lung thrombosis. The results indicated that this combination significantly improved survival rates compared to control groups:

| Group | n | Death Toll | Survival Rate (%) |

|---|---|---|---|

| Model Control Group | 15 | 14 | 6.7 |

| Aspirin Group | 15 | 10 | 33.3 |

| This compound Methyl Ester Group | 15 | 12 | 20.0 |

| Drug Combination Group | 15 | 3 | 80.0 |

This suggests that this compound methyl ester enhances the efficacy of aspirin in preventing thrombosis .

Anxiolytic Effects

Research has demonstrated that 8-O-acetyl this compound methyl ester exhibits anxiolytic effects by inhibiting inflammatory responses and restoring excitatory/inhibitory balance in the brain. In a study involving both acute and chronic anxiety models, treatment with this compound improved anxiety-like behaviors significantly . The study highlighted the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α as a mechanism behind these effects.

Neuroprotective Effects

This compound methyl ester has shown promise in protecting against cerebral ischemia. In an experimental model using diabetic rats subjected to middle cerebral artery occlusion, treatment with this compound methyl ester significantly reduced brain damage and improved neurological function:

- Key Findings :

- Decreased activation of nuclear transcription factor κB (NF-κB)

- Reduced expression of high-mobility group box-1 (HMGB-1)

- Improved microvasculature density post-stroke

This indicates its potential as a therapeutic agent for stroke recovery .

Pain Management

This compound methyl ester has been identified as an effective analgesic, particularly in neuropathic pain models. It activates glucagon-like peptide-1 receptors, leading to increased expression of β-endorphins in the spinal cord, which contributes to its anti-allodynic effects . This mechanism suggests that this compound could be integrated into pain management protocols for chronic pain conditions.

Wirkmechanismus

- Shanziside’s mechanism of action involves:

- Molecular targets: It likely interacts with specific proteins or enzymes.

- Pathways: Shanziside may modulate signaling pathways related to inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Iridoid Glycosides

Structural Similarities and Distinctions

Shanzhiside derivatives share a core iridoid skeleton but differ in substituents, influencing their bioactivity and pharmacokinetics. Key structural analogs include:

Pharmacological Activities

Analgesic and Anti-inflammatory Effects

- SME and 8-OaSME : Exhibit potent analgesic effects in neuropathic pain (NP) models by inhibiting spinal astrocyte activation (via ERK pathways) and reducing TNF-α expression . 8-OaSME shows dose-dependent efficacy comparable to lidocaine and ketamine but with longer-lasting effects .

- Loganin : Primarily associated with osteoblast differentiation and osteoporosis management in D. asperoides but lacks direct evidence for neuropathic pain relief .

- Sesamoside : Demonstrates weak analgesic activity compared to SME and 8-OaSME .

Antioxidant and Metabolic Regulation

- SME and 8-OaSME: Protect against oxidative stress in degenerative diseases by scavenging free radicals . SME also activates brown adipose tissue, ameliorating metabolic disorders in obesity models .

- Loganin: Limited antioxidant data but used in quality assessment of Gentiana macrophylla .

Anti-inflammatory Cytokine Modulation

- SME Derivatives : Reduce pro-inflammatory cytokines (TNF-α, IL-1β) and enhance anti-inflammatory IL-10 in spinal cord injuries .

Pharmacokinetic Profiles

A validated LC-MS/MS method distinguishes SME derivatives in plasma:

- SME and 8-OaSME : Rapid absorption (Tmax = 0.5–1 hr) and elimination (t1/2 = 2–3 hr) in rabbits .

- Loganin : Slower clearance (t1/2 = 4–6 hr) due to hydroxyl group positioning .

Research Findings and Clinical Relevance

SME in Chronic Pain Management

SME and 8-OaSME are prioritized in herbal analgesics due to their dual inhibition of neuronal (NMDAR/PKC) and glial (ERK/TNF-α) pathways, avoiding tolerance seen with NSAIDs .

Quality Control and Species Differentiation

Biologische Aktivität

Shanzhiside, specifically in its methyl ester form (this compound methyl ester, SM), is an iridoid glycoside derived from the plant Lamiophlomis rotata, known for its traditional medicinal uses in Tibetan and Chinese herbal medicine. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

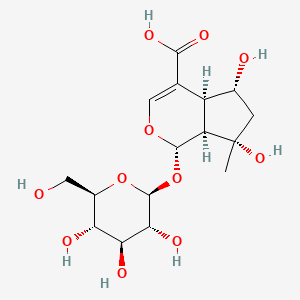

Chemical Structure and Properties

This compound methyl ester is characterized by its unique chemical structure as an iridoid glycoside. The molecular formula is CHO, and it exhibits properties typical of iridoids, such as antioxidant activity and the ability to modulate inflammatory responses.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound methyl ester. In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), treatment with 8-O-acetyl this compound methylester (ND01) significantly reduced brain swelling and histopathological damage. It also inhibited the activation of nuclear transcription factor κB (NF-κB) and decreased high-mobility group box-1 (HMGB-1) expression, indicating a protective effect against ischemic injury .

2. Anti-inflammatory Activity

This compound exhibits strong anti-inflammatory effects, which have been linked to its ability to modulate cytokine production. In a mouse model of chronic unpredictable mild stress (CUMS) used to study depression, SM administration resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that this compound may exert antidepressant effects through its anti-inflammatory actions by targeting the miRNA-155-5p/SOCS1 signaling pathway .

3. Analgesic Properties

The analgesic potential of this compound has been demonstrated through various animal studies. One study reported that intrathecal administration of SM produced significant anti-allodynic effects in neuropathic pain models, with a maximum inhibition rate of 49%. The mechanism involves activation of glucagon-like peptide-1 (GLP-1) receptors and stimulation of microglial β-endorphin expression via p38 MAPK signaling pathways .

4. Antidepressant Effects

The antidepressant effects of this compound methyl ester have been explored in relation to its anti-inflammatory properties. By reducing inflammation in the brain, SM may alleviate symptoms associated with depression, as evidenced by improved performance in behavioral tests such as the sucrose preference test and forced swim test .

Table 1: Summary of Biological Activities of this compound Methyl Ester

Research Insights

- Neuroprotection : The neuroprotective effects observed with ND01 treatment suggest that it could be a promising candidate for managing conditions like stroke or other ischemic events.

- Inflammation and Depression : The link between inflammation and depression underscores the potential for this compound as a therapeutic agent targeting both mood disorders and inflammatory conditions.

- Chronic Pain Management : The analgesic properties indicate that this compound could play a role in developing new treatments for chronic pain without the tolerance issues associated with opioids.

Q & A

Basic Research Questions

Q. What are the primary botanical sources and extraction methodologies for isolating Shanzhiside?

this compound is predominantly isolated from plants in the Barleria genus (e.g., B. lupulina) and Lamiphlomis rotata. Ethanol and hexane are commonly used for preliminary extraction, followed by chromatographic separation (e.g., CH₂Cl₂-methanol at 80:20 ratios) to isolate this compound and its derivatives like Barlerin (8-O-acetylthis compound methyl ester) . Spectroscopic techniques (NMR, MS) are essential for structural confirmation .

Q. What analytical techniques are critical for quantifying this compound purity in plant extracts?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, often paired with UV-Vis or MS detection. Quantitative NMR (qNMR) can validate purity levels exceeding 90%, as demonstrated in studies on iridoid glycosides like this compound methyl ester .

Q. What are the key biological activities associated with this compound in preclinical models?

this compound methyl ester exhibits dose-dependent anti-allodynic effects in neuropathic rat models (ED₅₀: 40.4 μg) and acts as a small-molecule GLP-1 receptor agonist, suggesting therapeutic potential for neuropathic pain and metabolic disorders .

Advanced Research Questions

Q. How can researchers optimize extraction protocols to minimize degradation of this compound during isolation?

- Methodological Considerations : Use low-temperature extraction (e.g., 4°C) to prevent thermal degradation.

- Solvent Selection : Ethanol-water mixtures (70–80% ethanol) balance polarity for iridoid glycoside solubility while reducing co-extraction of non-target compounds.

- Validation : Monitor degradation products via LC-MS/MS and compare yields across protocols .

Eigenschaften

IUPAC Name |

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFYNVXJOGADM-KDYWOABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318101 | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-27-9 | |

| Record name | Shanzhiside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.